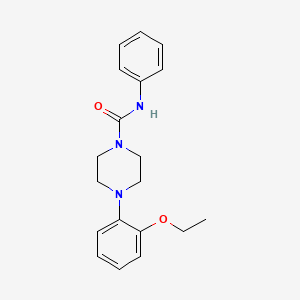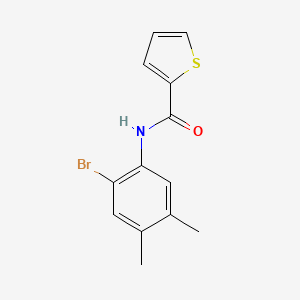![molecular formula C15H14FN3O B4752682 2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4752682.png)
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone
説明
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as PD153035, is a small molecule tyrosine kinase inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. PD153035 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key signaling molecule involved in the regulation of cell growth, differentiation, and survival.
作用機序
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone exerts its anti-cancer effects by selectively inhibiting the tyrosine kinase activity of EGFR. EGFR tyrosine kinase is responsible for the phosphorylation of intracellular signaling proteins, which in turn activate downstream signaling pathways involved in cell growth, differentiation, and survival. By inhibiting EGFR tyrosine kinase activity, this compound blocks the activation of these downstream pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for EGFR tyrosine kinase, with a binding constant of 5.2 nM. The inhibition of EGFR tyrosine kinase activity by this compound leads to the downregulation of various signaling pathways involved in cell growth, differentiation, and survival, including the PI3K/Akt, Ras/MAPK, and STAT pathways. In addition, this compound has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth and metastasis.
実験室実験の利点と制限
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone is a potent and selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer biology. This compound has been extensively used in vitro to study the effects of EGFR inhibition on cancer cell proliferation, survival, and signaling pathways. However, this compound has some limitations for in vivo experiments, as it has poor solubility and bioavailability, which limits its effectiveness in animal models.
将来の方向性
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. However, there are still several areas that require further investigation. One area of future research is the development of more potent and selective EGFR inhibitors with improved pharmacokinetic properties for in vivo studies. Another area of future research is the identification of biomarkers that can predict the response of cancer cells to EGFR inhibition, which can help in the selection of patients for targeted therapy. Additionally, the combination of this compound with other targeted therapies or conventional chemotherapy and radiation therapy should be explored for their potential synergistic effects in cancer treatment. Finally, the role of EGFR inhibition in cancer stem cells and tumor microenvironment should be further investigated for the development of more effective cancer therapies.
科学的研究の応用
2-[(4-fluorophenyl)amino]-4-methyl-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its potential therapeutic applications in cancer treatment. EGFR is known to be overexpressed in many types of cancer, and its activation is associated with increased cell proliferation, survival, angiogenesis, and metastasis. This compound has been shown to inhibit the growth of various cancer cell lines, including lung, breast, prostate, ovarian, and head and neck cancers. In addition, this compound has been shown to enhance the sensitivity of cancer cells to radiation therapy and chemotherapy.
特性
IUPAC Name |
2-(4-fluoroanilino)-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c1-9-14-12(3-2-4-13(14)20)19-15(17-9)18-11-7-5-10(16)6-8-11/h5-8H,2-4H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNQGNSKYXZWPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=C(C=C3)F)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-methyl-4-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4752601.png)

![N-(4-fluorophenyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4752621.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-furamide](/img/structure/B4752624.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4752632.png)

![1-ethyl-5-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B4752655.png)
![ethyl (2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B4752662.png)
![N-allyl-N'-(3-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4752671.png)
![hexyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4752672.png)
![{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetonitrile](/img/structure/B4752690.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4752701.png)
![3-{[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4752708.png)
